![molecular formula C10H6F3NO4S B12872609 2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole: (abbreviated as OCI or OCT ) belongs to a class of novel multifunctional materials. These compounds exhibit a hybridized local and charge-transfer (HLCT) characteristic, making them versatile for various applications. Let’s explore further!
Preparation Methods
Reaction Conditions:: The exact reaction conditions for OCI and OCT synthesis remain undisclosed. Researchers likely employ suitable reagents and conditions to achieve the desired product.
Industrial Production:: While industrial-scale production methods are not explicitly documented, the synthesis of these compounds likely involves optimization for yield, purity, and scalability.
Chemical Reactions Analysis
OCI and OCT undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified, but they likely follow established protocols for similar functional groups.
Major products formed from these reactions include derivatives of OCI and OCT, which may find applications in organic electronics, materials science, and more.
Scientific Research Applications
OCI and OCT have promising applications across disciplines:
Chemistry: As deep-blue fluorophors, they contribute to OLED technology.
Biology: Their unique properties may be explored in biosensors or imaging agents.
Medicine: Potential drug candidates due to their molecular features.
Industry: As hosts for phosphorescent OLEDs, they enhance display technology.
Mechanism of Action
The precise mechanism by which OCI and OCT exert their effects remains an active area of research. Their interaction with molecular targets and involvement in specific pathways need further investigation.
Comparison with Similar Compounds
OCI and OCT stand out due to their HLCT characteristics. While I don’t have a direct list of similar compounds, their uniqueness lies in the combination of carbazole and benzo[d]oxazole moieties.
Properties
Molecular Formula |
C10H6F3NO4S |
|---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19-5-3-1-2-4-6(5)14-8(18-4)7(15)9(16)17/h1-3,7,15H,(H,16,17) |
InChI Key |
LYMPXUJMOXKBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


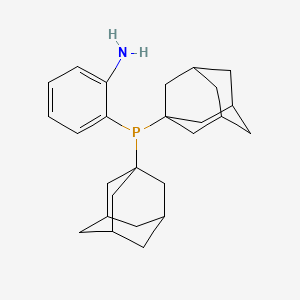

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
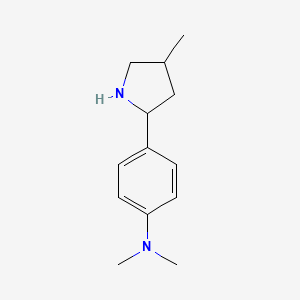
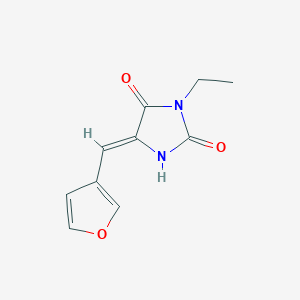
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)
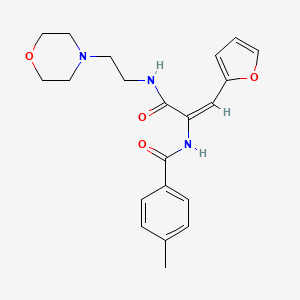
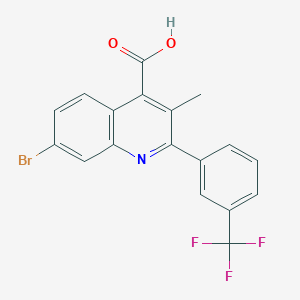
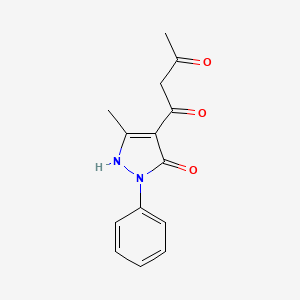
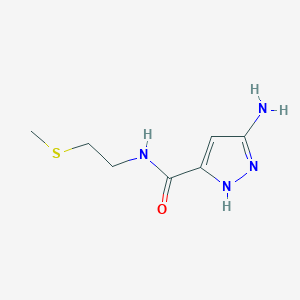

![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
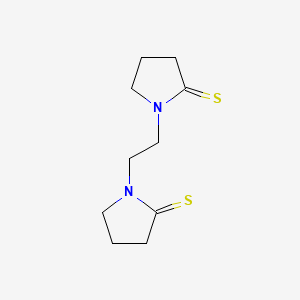
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
